![molecular formula C10H10BrN3O B2659833 5-bromo-3-methyl-1H-indole-2-carbohydrazide CAS No. 70070-25-6](/img/structure/B2659833.png)
5-bromo-3-methyl-1H-indole-2-carbohydrazide
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Overview
Description
5-bromo-3-methyl-1H-indole-2-carbohydrazide is a derivative of 5-bromoindole . It has been studied as a potential inhibitor of VEGFR-2 tyrosine kinase (TK) . The presence of an aryl or heteroaryl fragment coupled to a hydrophilic linker is necessary for its anticancer action .
Synthesis Analysis
The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves the creation of new 5-bromoindole-2-carboxylic acid hydrazone derivatives . Various physical and spectroscopic methods were used to determine the structure of these novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis
A molecular docking study revealed that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .Scientific Research Applications
Anticancer Research
5-bromo-3-methyl-1H-indole-2-carbohydrazide has been studied for its potential anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, some studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for developing new anticancer drugs .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of 5-bromo-3-methyl-1H-indole-2-carbohydrazide exhibit significant activity against various bacterial and fungal strains. This makes it a valuable candidate for developing new antibiotics and antifungal agents .
Antiviral Applications
Indole derivatives, including 5-bromo-3-methyl-1H-indole-2-carbohydrazide, have been investigated for their antiviral properties. These compounds have shown efficacy against a range of viruses, including influenza and HIV. The ability to inhibit viral replication positions these derivatives as potential antiviral agents .
Anti-inflammatory Agents
The anti-inflammatory potential of 5-bromo-3-methyl-1H-indole-2-carbohydrazide has been a subject of research. Studies suggest that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them promising candidates for treating inflammatory diseases such as arthritis .
Antioxidant Research
Antioxidant properties of 5-bromo-3-methyl-1H-indole-2-carbohydrazide have been explored due to their ability to neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition Studies
This compound has been studied for its potential to inhibit various enzymes. For example, it has shown inhibitory effects on tyrosine kinases, which are enzymes involved in the signaling pathways of cancer cells. By inhibiting these enzymes, 5-bromo-3-methyl-1H-indole-2-carbohydrazide can potentially disrupt cancer cell growth and proliferation .
Mechanism of Action
The 5-bromo-3-methyl-1H-indole-2-carbohydrazide derivative, specifically the 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC), has been found to inhibit VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .
properties
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCXWXWQJHHURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1H-indole-2-carbohydrazide |
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